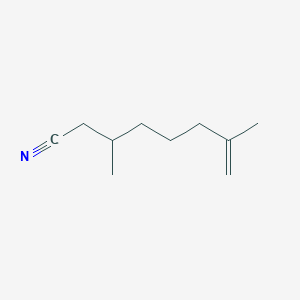

3,7-Dimethyloct-7-enenitrile

Description

Structure

3D Structure

Properties

CAS No. |

51566-63-3 |

|---|---|

Molecular Formula |

C10H17N |

Molecular Weight |

151.25 g/mol |

IUPAC Name |

3,7-dimethyloct-7-enenitrile |

InChI |

InChI=1S/C10H17N/c1-9(2)5-4-6-10(3)7-8-11/h10H,1,4-7H2,2-3H3 |

InChI Key |

IZEVAEFFCNNIFP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCC(=C)C)CC#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,7 Dimethyloct 7 Enenitrile and Its Analogs

Established Synthetic Pathways to Aliphatic Nitriles

The synthesis of aliphatic nitriles like 3,7-Dimethyloct-7-enenitrile has traditionally relied on robust and well-understood chemical transformations. These methods, while effective, are often subject to optimization to improve yields, reduce byproducts, and enhance reaction conditions.

Classical Cyanation Reactions and Their Optimization

Classical cyanation reactions represent a cornerstone in the synthesis of aliphatic nitriles. Among these, the Kolbe nitrile synthesis is a prominent method, involving the nucleophilic substitution of an alkyl halide with a metal cyanide. researchgate.netresearchgate.netrsc.org This reaction typically proceeds via an SN2 mechanism, particularly when using alkali cyanides like sodium cyanide in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO). researchgate.netresearchgate.net The use of DMSO is a significant optimization as it facilitates the reaction even for more sterically hindered halides. researchgate.net

For the synthesis of this compound, this would involve the reaction of a corresponding 3,7-dimethyloct-7-enyl halide with a cyanide salt. The primary challenge in this synthesis is the potential for the formation of isonitrile as a side product, as the cyanide ion is an ambident nucleophile. researchgate.netresearchgate.netrsc.org The reaction conditions, particularly the choice of solvent and the nature of the cyanide salt, play a crucial role in directing the reaction towards the desired nitrile product. symrise.com Optimization of these parameters is key to achieving high yields and purity.

Table 1: Factors Influencing the Kolbe Nitrile Synthesis

| Factor | Influence on Reaction | Optimized Conditions for Aliphatic Nitriles |

| Solvent | Affects the nucleophilicity of the cyanide ion and the reaction mechanism (SN1 vs. SN2). | Polar aprotic solvents (e.g., DMSO, acetone) favor the SN2 pathway, leading to higher nitrile yields. researchgate.netresearchgate.net |

| Cyanide Salt | The counter-ion influences the covalent vs. ionic nature of the cyanide, affecting the site of attack. | Alkali metal cyanides (e.g., NaCN, KCN) are more ionic and favor attack by the carbon atom. symrise.com |

| Leaving Group | The reactivity of the alkyl halide depends on the nature of the halogen (I > Br > Cl). | Use of more reactive alkyl iodides or bromides can improve reaction rates and yields. |

| Temperature | Higher temperatures can increase reaction rates but may also promote side reactions like elimination. | Moderate temperatures are generally preferred to balance reaction rate and selectivity. |

Catalytic Dehydration of Aldoximes: Mechanistic Insights and Scope

A significant and widely used alternative to classical cyanation is the catalytic dehydration of aldoximes. This method offers a cyanide-free route to nitriles, starting from aldehydes. nih.govnih.gov For this compound, the precursor would be 3,7-dimethyloct-7-enal oxime, which is formed by the condensation of 3,7-dimethyloct-7-enal with hydroxylamine. mdpi.com

The dehydration step can be catalyzed by a variety of agents, including metal catalysts and enzymes. Iron and copper salts have been shown to be effective catalysts for this transformation. acs.orgnih.gov However, the use of biocatalysts, specifically aldoxime dehydratases (Oxd), has gained considerable attention due to the mild reaction conditions and high selectivity. nih.govmdpi.com These heme-containing enzymes catalyze the dehydration of aldoximes to the corresponding nitriles with water as the only byproduct. mdpi.com The reaction mechanism involves the direct activation of the aldoxime by the heme iron center. mdpi.com

The scope of aldoxime dehydratases is broad, encompassing both aliphatic and aromatic aldoximes. researchgate.net A notable application in the fragrance industry is the synthesis of citronellyl nitrile, a close analog of this compound, from citronellyl-oxime using whole cells overexpressing aldoxime dehydratases in a solvent-free system, demonstrating the industrial potential of this green methodology. mdpi.com

Innovative and Sustainable Synthetic Strategies

In response to the growing demand for environmentally friendly and efficient chemical processes, innovative and sustainable strategies for nitrile synthesis are being actively developed. These approaches aim to minimize waste, reduce energy consumption, and utilize renewable resources.

Transition Metal-Catalyzed C-H Functionalization for Unsaturated Nitriles

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct conversion of C-H bonds into C-C or C-heteroatom bonds, offering a more atom-economical route to various organic molecules, including unsaturated nitriles. nih.govnih.govrti.org This approach avoids the need for pre-functionalized starting materials, such as alkyl halides or aldehydes.

Rhodium(III)-catalyzed C-H activation has been explored for various transformations, often employing a directing group to achieve regioselectivity. acs.orgresearchgate.netnih.govacs.org While the direct cyanation of unactivated aliphatic C-H bonds remains a challenge, research into rhodium and palladium-catalyzed C-H olefination and other functionalizations provides a foundation for the future development of direct cyanation methods for substrates like 3,7-dimethyloct-7-ene. rsc.orgnih.govacs.orgnih.gov A metal-free approach for the direct C-H cyanation of alkenes has also been reported, which involves the electrophilic activation of the alkene by a hypervalent iodine reagent. nih.gov

The development of catalysts that can selectively functionalize the C-H bonds in complex molecules like terpenoids would represent a significant advancement in the synthesis of compounds such as this compound.

Table 2: Comparison of Synthetic Strategies for Nitriles

| Synthetic Strategy | Starting Material | Key Reagents/Catalysts | Advantages | Challenges |

| Classical Cyanation | Alkyl Halide | Metal Cyanides (e.g., NaCN) | Well-established, versatile | Use of toxic cyanides, isonitrile byproduct formation |

| Aldoxime Dehydration | Aldehyde | Dehydrating agents, Metal catalysts, Aldoxime dehydratases | Cyanide-free, mild conditions (enzymatic) | Requires aldehyde precursor, potential for catalyst deactivation |

| C-H Functionalization | Alkane/Alkene | Transition Metals (Rh, Pd), Hypervalent Iodine | Atom-economical, direct | Regioselectivity, substrate scope, catalyst development |

Green Chemistry Approaches in Terpenoid Nitrile Production

The principles of green chemistry are increasingly influencing the synthesis of fragrances and fine chemicals, including terpenoid nitriles. sigmaaldrich.comsymrise.comunibo.it These approaches prioritize the use of renewable resources, reduction of waste, and employment of environmentally benign catalysts.

The biocatalytic dehydration of aldoximes using aldoxime dehydratases, as discussed previously, is a prime example of a green chemistry approach to nitrile synthesis. nih.govnih.govmdpi.com This enzymatic method operates under mild, aqueous conditions and avoids the use of hazardous reagents. nih.gov The application of this technology to produce terpenoid nitriles for the fragrance industry highlights its sustainability and industrial relevance. mdpi.com

A key aspect of green chemistry is the use of renewable feedstocks. sigmaaldrich.comsymrise.comresearchgate.net Terpenoids, the class of compounds to which this compound belongs, are naturally abundant and can be sourced from various plants. Citronellal (B1669106) (3,7-dimethyloct-6-enal), a major component of citronella oil, is a readily available bio-based precursor for the synthesis of this compound and its analogs. researchgate.netnih.gova2bchem.com

The chemical industry is increasingly looking towards byproducts from other industries as renewable feedstocks. For instance, crude sulfate turpentine (CST), a byproduct of the paper and pulp industry, is a rich source of terpenes like alpha-pinene and beta-pinene. symrise.comsymrise.com These terpenes can be chemically transformed into a variety of fragrance ingredients, including the precursors for terpenoid nitriles. symrise.com Similarly, D-limonene, obtained from the peel of citrus fruits during juice production, is another valuable and renewable terpene feedstock. symrise.com The utilization of these bio-based materials aligns with the principles of a circular economy and reduces the reliance on petrochemical sources for the synthesis of valuable chemicals like this compound. nih.gov

Development of Environmentally Benign Reaction Conditions

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes, a trend that is evident in the synthesis of terpenoid nitriles like this compound. Traditional methods for nitrile synthesis often involve harsh reagents and generate significant waste. For instance, the preparation of citronellyl nitrile, an isomer of this compound, can be achieved by the oximation of citronellal followed by dehydration using acetic anhydride, a process that is not environmentally ideal foreverest.net.

In the pursuit of more eco-friendly alternatives, a one-pot catalytic ammoxidation of citronellal has been developed. This method utilizes a copper-based catalyst in isopropanol at a controlled temperature of -5 to 35°C. The reaction proceeds with the addition of ammonia (B1221849) and an oxidant, yielding citronellyl nitrile in over 83% yield and with a purity of over 97% google.com. This process simplifies the operational flow, shortens the production cycle, and reduces both labor intensity and production costs, aligning with the principles of green chemistry google.com.

Another green approach to nitrile synthesis involves the use of deep eutectic solvents (DES), which are biodegradable, non-hazardous, and economical. These solvents can be recovered and reused, making the process more sustainable kaust.edu.sa. While not yet specifically reported for this compound, the application of DES in related chemical transformations highlights their potential for developing environmentally benign syntheses in this area kaust.edu.sa. Furthermore, solvent-free conditions for nitrile synthesis from aldehydes have been explored using catalysts like a deep eutectic mixture of choline chloride and urea, offering a green and efficient alternative to conventional methods mdpi.com.

The table below summarizes some of the environmentally benign reaction conditions that have been explored for the synthesis of related terpenoid nitriles.

| Catalyst | Solvent | Temperature (°C) | Oxidant | Yield (%) | Purity (%) | Reference |

| Copper Chloride | Isopropanol | -5 to 35 | Hydrogen Peroxide | >83 | >97 | google.com |

| Choline chloride:Urea (1:2) | Solvent-free | Not specified | Microwave irradiation | Good to excellent | Not specified | mdpi.com |

Stereoselective Synthesis of Chiral this compound Precursors and Derivatives

The stereochemistry of this compound and its precursors is crucial for their olfactory properties and biological activities. Consequently, significant research has been dedicated to the development of stereoselective synthetic methods.

The synthesis of chiral precursors for this compound often involves enantioselective reactions on related monoterpenoid octene scaffolds. A prominent example is the Sharpless asymmetric epoxidation of allylic alcohols like geraniol. This reaction, utilizing a titanium tetraisopropoxide catalyst and a chiral diethyl tartrate (DET) ligand, allows for the highly enantioselective synthesis of specific epoxide enantiomers libretexts.org. For instance, using (R,R)-tartrate, geraniol is converted to its (2S,3S)-epoxide with high selectivity libretexts.org.

Another important enantioselective transformation is the asymmetric hydroformylation of prochiral olefins. The hydroformylation of myrcene (B1677589), a terpene with a similar carbon skeleton, can be catalyzed by rhodium complexes with chiral phosphine ligands to produce chiral aldehydes. The choice of ligand and reaction conditions can influence the regioselectivity and enantioselectivity of the reaction acs.org.

Enantioselective epoxidation of other related octene scaffolds, such as linalool, has also been explored. The reaction of linalool with m-chloroperbenzoic acid (m-CPBA) is highly regioselective, with the epoxide forming exclusively at the trisubstituted double bond mdpi.com. This reaction provides access to chiral linalool oxides, which are valuable intermediates in organic synthesis mdpi.com.

The following table provides examples of enantioselective transformations in related octene scaffolds.

| Substrate | Reaction | Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Reference |

| Geraniol | Asymmetric Epoxidation | Ti(OiPr)₄, DET | Chiral epoxide | 96% | libretexts.org |

| Myrcene | Asymmetric Hydroformylation | Rhodium/chiral phosphine | Chiral aldehyde | Varies with ligand | acs.org |

| Linalool | Epoxidation | m-CPBA | Chiral linalool oxide | Not specified | mdpi.com |

Diastereoselective control is critical when a molecule has multiple stereocenters. In the context of this compound precursors, the reactions of citral, a mixture of the geometric isomers geranial (E-isomer) and neral (Z-isomer), provide excellent examples of diastereoselective control. The distinct spatial arrangement of the substituents in these isomers can lead to different diastereomeric products upon reaction.

For instance, the antifungal activity of citral isomers has been shown to differ, with geranial exhibiting more potent activity against certain fungi than neral sciforum.net. This highlights the importance of isomeric purity and stereocontrol in the synthesis of biologically active compounds. The oxidation of nerol to neral can be achieved with high selectivity using reagents like iodosobenzene diacetate and TEMPO researchgate.netresearchgate.net.

In substitution reactions, such as the SN1 reaction of a tertiary alkyl halide with a cyanide salt, if the substrate contains more than one chiral center, a mixture of diastereomeric products can be formed chemistrysteps.com. The ability to control the formation of a specific diastereomer is a key challenge in stereoselective synthesis.

Chemoenzymatic and Biocatalytic Routes

The use of enzymes in organic synthesis offers several advantages, including high selectivity, mild reaction conditions, and environmental compatibility. Chemoenzymatic and biocatalytic routes are therefore highly attractive for the synthesis of this compound and its precursors.

Aldoxime dehydratases are enzymes that catalyze the dehydration of aldoximes to nitriles, mimicking the natural biosynthetic pathway of nitriles. This enzymatic approach provides a cyanide-free and sustainable alternative to traditional chemical methods for nitrile synthesis.

The application of aldoxime dehydratases has been successfully demonstrated for the synthesis of terpenoid nitriles. For example, citronellyl nitrile can be produced from citronellal oxime using whole cells overexpressing an aldoxime dehydratase perfumerflavorist.com. This biocatalytic dehydration proceeds under mild conditions and avoids the use of harsh chemical reagents.

Enzymatic cascade reactions, where multiple enzymatic steps are performed in a single pot, offer a highly efficient approach to the synthesis of complex molecules. A bienzymatic cascade has been developed for the enantioselective synthesis of (R)-citronellal from the inexpensive starting material geraniol. This cascade utilizes a copper radical oxidase and a flavin-dependent ene reductase. In a concurrent cascade using immobilized enzymes, a 95% conversion to (R)-citronellal with a 96.9% enantiomeric excess was achieved researchgate.netbohrium.com.

This enzymatic cascade demonstrates the potential of combining different enzyme classes to construct efficient and selective synthetic routes to valuable terpenoid building blocks, which can then be converted to nitriles such as this compound.

The table below details the enzymes and transformations in this cascade reaction.

| Starting Material | Enzyme 1 | Intermediate | Enzyme 2 | Final Product | Conversion (%) | Enantiomeric Excess (%) | Reference |

| Geraniol | Copper Radical Oxidase | Geranial | Ene Reductase | (R)-Citronellal | 95 | 96.9 | researchgate.netbohrium.com |

Chemical Reactivity and Transformation Pathways of 3,7 Dimethyloct 7 Enenitrile

Reactions Involving the Nitrile Functional Group

The nitrile group in 3,7-dimethyloct-7-enenitrile is a versatile functional handle that can be converted into several other important chemical moieties, including carboxylic acids, amides, and amines.

Regioselective Hydrolysis to Carboxylic Acid and Amide Derivatives

The hydrolysis of the nitrile group in this compound can be controlled to yield either the corresponding carboxylic acid or the amide. This regioselective transformation is highly dependent on the reaction conditions, particularly the pH of the medium.

Under acidic conditions, typically by heating with a dilute mineral acid such as hydrochloric acid, the nitrile is fully hydrolyzed to produce 3,7-dimethyloct-7-enoic acid and the corresponding ammonium (B1175870) salt. The reaction proceeds via the intermediate formation of an amide, which is subsequently hydrolyzed to the carboxylic acid.

Conversely, alkaline hydrolysis, using a reagent like sodium hydroxide (B78521) solution, initially yields the sodium salt of the carboxylic acid and ammonia (B1221849) gas. Acidification of the reaction mixture is then necessary to obtain the free 3,7-dimethyloct-7-enoic acid.

The isolation of the amide intermediate, 3,7-dimethyloct-7-enamide, can be achieved under milder and more controlled conditions. For instance, the use of certain acid catalysts in the presence of a limited amount of water can favor the formation of the amide while minimizing its subsequent hydrolysis.

Table 1: Hydrolysis Products of this compound

| Product Name | Molecular Formula | Reaction Conditions |

| 3,7-Dimethyloct-7-enoic acid | C10H18O2 | Acid or Base Catalyzed Hydrolysis |

| 3,7-Dimethyloct-7-enamide | C10H19NO | Controlled Hydrolysis |

Reduction Methodologies to Corresponding Amines

The nitrile functionality of this compound can be reduced to the corresponding primary amine, 3,7-dimethyloct-7-en-1-amine, through various reduction methodologies. A common and effective method is catalytic hydrogenation, where the nitrile is treated with hydrogen gas in the presence of a metal catalyst, such as Raney nickel or palladium on carbon. This method is often preferred for its efficiency and the relatively clean nature of the reaction.

Alternatively, chemical hydrides can be employed for the reduction. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of converting the nitrile to the primary amine in high yield. The reaction is typically carried out in an anhydrous ethereal solvent. Care must be taken with this reagent due to its high reactivity. Other hydride reagents, such as diisobutylaluminium hydride (DIBAL-H), can also be used and may offer different chemoselectivity profiles.

Table 2: Reduction of this compound to 3,7-Dimethyloct-7-en-1-amine

| Reagent | Catalyst | Product |

| H2 | Raney Nickel | 3,7-Dimethyloct-7-en-1-amine |

| H2 | Palladium on Carbon | 3,7-Dimethyloct-7-en-1-amine |

| LiAlH4 | None | 3,7-Dimethyloct-7-en-1-amine |

Nucleophilic Additions and Cycloaddition Reactions

The nitrile group, with its electrophilic carbon atom, is susceptible to nucleophilic attack. This reactivity can be harnessed to form new carbon-carbon or carbon-heteroatom bonds. For instance, Grignard reagents can add to the nitrile to form an intermediate imine, which upon hydrolysis yields a ketone.

Furthermore, the nitrile group can participate in cycloaddition reactions. A notable example is the [3+2] cycloaddition with nitrile oxides, which are generated in situ. This reaction leads to the formation of five-membered heterocyclic rings, which are valuable scaffolds in medicinal chemistry.

Transformations of the Terminal Alkene Moiety

The terminal double bond in this compound provides a second site for a variety of chemical transformations, allowing for further functionalization of the molecule.

Olefin Metathesis and Cross-Coupling Reactions

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. While specific examples involving this compound are not extensively documented, the terminal alkene moiety is a suitable substrate for such reactions. Ring-closing metathesis (RCM) could be employed if another double bond is introduced into the molecule, while cross-metathesis with other olefins could lead to a variety of elongated or functionalized products. These reactions are typically catalyzed by ruthenium or molybdenum complexes.

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer another avenue for carbon-carbon bond formation at the terminal alkene. This would typically require the conversion of the alkene to a vinyl halide or a vinyl boronate ester, which can then be coupled with a suitable partner under palladium catalysis. This methodology allows for the introduction of aryl, heteroaryl, or other vinyl groups.

Electrophilic and Radical Additions to the Double Bond

The terminal alkene of this compound is susceptible to both electrophilic and radical additions. Electrophilic addition of hydrogen halides (HX) would be expected to follow Markovnikov's rule, with the hydrogen adding to the terminal carbon and the halide to the more substituted carbon.

Radical additions, on the other hand, can provide access to anti-Markovnikov products. For example, the radical-initiated addition of thiols (hydrothiolation) across the double bond would result in the sulfur atom adding to the terminal carbon. This reaction provides a route to functionalized thioethers.

Table 3: Potential Addition Products to the Alkene of this compound

| Reagent | Reaction Type | Potential Product |

| HBr | Electrophilic Addition | 8-Bromo-3,7-dimethyloctanenitrile |

| RSH (Thiol) | Radical Addition | 8-(Alkylthio)-3,7-dimethyloctanenitrile |

An article on the chemical reactivity and transformation pathways of this compound, as outlined in the provided structure, cannot be generated at this time. Extensive searches for scholarly articles, academic papers, and patents have yielded no specific information regarding the selective oxidative functionalizations (such as epoxidation and dihydroxylation), cascade and tandem reactions, intramolecular cyclization pathways, or rearrangement reactions of this particular compound.

The available scientific literature does not appear to contain detailed research findings on the chemical behavior of this compound in the context of the requested reaction types. While information exists for related isomers, such as 3,7-dimethyloct-6-enenitrile (citronellyl nitrile), and for the general reactivity of unsaturated nitriles, a strict adherence to the specified compound and outline prevents the inclusion of such data. Consequently, the creation of a scientifically accurate and informative article focusing solely on the specified transformation pathways of this compound is not feasible based on currently accessible information.

Derivatization Strategies and Analogue Development Based on 3,7 Dimethyloct 7 Enenitrile

Synthesis of Novel Structural Analogs with Modified Alkene and Nitrile Architectures

The development of novel analogs from 3,7-dimethyloct-7-enenitrile hinges on selective transformations of its alkene and nitrile functionalities. These modifications allow for systematic alterations to the molecule's steric and electronic properties.

Alkene Modifications: The terminal double bond is susceptible to a variety of addition reactions. Catalytic hydrogenation can selectively reduce the alkene to the corresponding saturated alkane, yielding 3,7-dimethyloctanenitrile. Other transformations include epoxidation to form an oxirane ring, dihydroxylation to produce a diol, and hydrohalogenation to introduce a halide atom. These modifications alter the polarity and reactivity of the tail region of the molecule.

Nitrile Modifications: The cyano group is a highly versatile functional handle. ebsco.com Its carbon-nitrogen triple bond can participate in cycloaddition reactions, such as [3+2] cycloadditions with azides to form tetrazoles, which are important motifs in medicinal chemistry. researchgate.net The electrophilic carbon atom of the nitrile is a target for nucleophilic attack, allowing for the synthesis of a wide range of derivatives. libretexts.org Furthermore, reactions can be designed to introduce substituents at the alpha-carbon (the carbon adjacent to the nitrile group), further diversifying the molecular architecture.

Functional Group Interconversions for Diversification

Functional group interconversion is a cornerstone of organic synthesis, enabling the conversion of one functional group into another. fiveable.me For this compound, this approach unlocks access to a broad spectrum of compounds with different chemical properties.

The nitrile group can be viewed as a precursor to other nitrogen-containing functionalities and carboxylic acid derivatives. ebsco.comresearchgate.net For instance, it can be completely reduced to a primary amine (3,7-dimethyloct-7-en-1-amine) using strong reducing agents like lithium aluminum hydride or through catalytic hydrogenation. imperial.ac.ukvanderbilt.edu Partial reduction can yield an imine, which can then be hydrolyzed to an aldehyde. Hydrolysis of the nitrile under acidic or basic conditions proceeds through an amide intermediate to ultimately furnish a carboxylic acid. libretexts.org Additionally, the reaction of the nitrile with Grignard reagents provides a route to ketones after an aqueous workup. libretexts.org

The table below summarizes key functional group interconversions possible for this compound.

| Starting Functional Group | Reagents/Conditions | Resulting Functional Group | Product Name Example |

| Nitrile (-C≡N) | H₂, Catalyst (e.g., Pd/C) or LiAlH₄ | Primary Amine (-CH₂NH₂) | 3,7-Dimethyloct-7-en-1-amine |

| Nitrile (-C≡N) | H₂O, H⁺ or OH⁻ (hydrolysis) | Carboxylic Acid (-COOH) | 3,7-Dimethyloct-7-enoic acid |

| Nitrile (-C≡N) | Grignard Reagent (R-MgBr), then H₃O⁺ | Ketone (-C(=O)R) | Varies based on R-group |

| Alkene (C=C) | H₂, Catalyst (e.g., PtO₂) | Alkane (-CH-CH-) | 3,7-Dimethyloctanenitrile |

Design and Synthesis of Targeted Derivatives for Specific Research Applications

The targeted synthesis of derivatives allows for the fine-tuning of molecular properties for specific applications, ranging from catalysis to materials science.

The nitrile functional group is a valuable component in the design of ligands for transition metal catalysts. researchgate.net The lone pair of electrons on the nitrogen atom can coordinate to a metal center, and this ligation can activate the nitrile group toward nucleophilic attack. google.com By incorporating the this compound framework into more complex molecular structures, novel ligands can be developed.

These nitrile-containing ligands can be employed in various catalytic processes. For example, copper complexes with nitrile ligands have been shown to catalyze cyclopropanation and aziridination reactions. researchgate.net Ruthenium pincer complexes are effective for the hydration of nitriles to amides, a transformation that can be facilitated by the coordination of the nitrile to the metal center. rsc.orgrug.nl The lipophilic dimethyl-octene chain of a ligand derived from this compound could enhance catalyst solubility in nonpolar media and influence the steric environment around the metal center, potentially impacting catalytic activity and selectivity.

Both the alkene and nitrile groups of this compound present opportunities for its use as a monomer or comonomer in polymer synthesis. The terminal alkene can undergo addition polymerization, similar to other olefins, to form a polymer backbone.

The presence of the polar nitrile group is particularly significant in polymer science. Acrylonitrile (B1666552) is a key monomer in the production of commercially important polymers such as poly(styrene-co-acrylonitrile) (SAN), acrylonitrile butadiene styrene (B11656) (ABS) resins, and nitrile rubber (NBR). researchgate.netlu.sebritannica.com The nitrile functionality imparts desirable properties to these materials, including increased chemical resistance, enhanced thermal stability, and a higher glass transition temperature (Tg). lu.se

Incorporating this compound into a polymer structure could yield advanced materials with unique characteristics. The long, branched alkyl chain would be expected to influence the polymer's physical properties, such as its flexibility and processability. The nitrile groups within the polymer chain would serve as sites for post-polymerization modification, allowing for the introduction of new functional groups and the potential for cross-linking, which can improve the material's mechanical strength and solvent resistance. researchgate.net

| Nitrile-Containing Polymer | Monomers | Key Properties/Applications |

| Polyacrylonitrile (PAN) | Acrylonitrile | Precursor for carbon fiber, textile fibers. ebsco.com |

| Nitrile Butadiene Rubber (NBR) | Acrylonitrile, Butadiene | Oil and fuel resistance; used in hoses, seals, and gloves. britannica.com |

| Styrene-Acrylonitrile Resin (SAN) | Styrene, Acrylonitrile | Rigidity, chemical resistance, higher Tg than polystyrene. lu.se |

| Acrylonitrile Butadiene Styrene (ABS) | Acrylonitrile, Butadiene, Styrene | Toughness, impact resistance; used in automotive parts, electronics housings. researchgate.net |

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques for Structural Elucidaion

Spectroscopic methods are indispensable for unequivocally determining the molecular structure of 3,7-Dimethyloct-7-enenitrile. High-resolution techniques provide detailed insights into the atomic connectivity and chemical environment within the molecule.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a cornerstone for the structural verification of this compound. These techniques provide precise information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to its distinct proton environments. The chemical shifts are influenced by the electronic effects of the nitrile group and the double bond.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H8 (vinylic) | 4.70 - 4.90 | Multiplet | |

| H2 (methylene adjacent to CN) | 2.20 - 2.40 | Triplet | ~7.5 |

| H3 (methine) | 1.80 - 2.00 | Multiplet | |

| H4, H5, H6 (methylene) | 1.20 - 1.60 | Multiplet | |

| H9 (methyl on double bond) | 1.70 - 1.80 | Singlet | |

| H10 (methyl at C3) | 0.90 - 1.00 | Doublet | ~6.5 |

This is an interactive data table. You can sort and filter the data.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, with the nitrile carbon appearing in the characteristic downfield region.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C1 (nitrile) | 118 - 122 |

| C7 (vinylic quaternary) | 140 - 145 |

| C8 (vinylic methylene) | 110 - 115 |

| C3 (methine) | 30 - 35 |

| C2 (methylene adjacent to CN) | 25 - 30 |

| C4, C5, C6 (methylene) | 20 - 40 |

| C9 (methyl on double bond) | 20 - 25 |

| C10 (methyl at C3) | 15 - 20 |

This is an interactive data table. You can sort and filter the data.

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.

Electron Ionization (EI) Mass Spectrometry: In EI-MS, the molecule is ionized and fragmented, yielding a characteristic pattern. The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of the compound. Common fragmentation pathways for aliphatic nitriles and alkenes would be expected.

Expected Fragmentation Pattern:

| m/z | Proposed Fragment Ion | Significance |

| [M]+ | [C₁₀H₁₇N]⁺ | Molecular Ion |

| [M-15]+ | [C₉H₁₄N]⁺ | Loss of a methyl group (CH₃) |

| [M-41]+ | [C₇H₁₂N]⁺ | Loss of an allyl radical (C₃H₅) |

| 41 | [C₃H₅]⁺ | Allyl cation, a common fragment for unsaturated compounds |

This is an interactive data table. You can sort and filter the data.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecular ion and its fragments, thus confirming the identity of this compound.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands for the nitrile and C=C double bond.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for the non-polar C=C bond, which often gives a strong Raman signal.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C≡N (Nitrile) | Stretching | 2240 - 2260 (sharp, medium) | 2240 - 2260 (strong) |

| C=C (Alkene) | Stretching | 1640 - 1680 (weak to medium) | 1640 - 1680 (strong) |

| =C-H (Vinylic) | Stretching | 3070 - 3090 (medium) | 3070 - 3090 (medium) |

| C-H (Aliphatic) | Stretching | 2850 - 2960 (strong) | 2850 - 2960 (strong) |

This is an interactive data table. You can sort and filter the data.

Chromatographic Separation and Quantitative Analysis in Complex Research Matrices

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, especially when it is present in complex mixtures.

Given its likely volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of this compound. The gas chromatograph separates the compound from other volatile components in a sample, and the mass spectrometer provides identification based on the mass spectrum.

A typical GC-MS method would involve a non-polar or medium-polarity capillary column. The retention time of this compound would be dependent on the specific column and temperature program used. The mass spectrometer would be operated in electron ionization (EI) mode to generate a library-searchable mass spectrum.

High-Performance Liquid Chromatography (HPLC) can be employed for the analysis of this compound, particularly for purity assessment and quantification in non-volatile matrices.

A reversed-phase HPLC method would be suitable, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. Detection could be achieved using a UV detector, although the nitrile and isolated double bond chromophores would result in low-wavelength absorption, necessitating a detector capable of monitoring in the low UV range (e.g., 200-220 nm). For quantitative analysis, a calibration curve would be constructed using standards of known concentration.

Advanced Hyphenated Techniques (e.g., UPLC-QTOF-MS) for Enhanced Selectivity and Sensitivity

Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) represents a powerful hyphenated technique for the analysis of a wide range of organic molecules, including nitriles like this compound. ijpsjournal.comnih.gov This method combines the high-resolution separation capabilities of UPLC with the high-sensitivity and accurate mass measurement of QTOF-MS. nih.govmdpi.com

The UPLC system utilizes columns with sub-2 µm particle sizes, which allows for rapid and highly efficient separations of complex mixtures, leading to sharper peaks and improved resolution compared to conventional HPLC. nih.gov For a moderately volatile compound such as this compound, a reversed-phase UPLC method would typically be employed.

Following chromatographic separation, the analyte enters the QTOF mass spectrometer. The quadrupole first acts as a mass filter, and the Time-of-Flight analyzer measures the mass-to-charge ratio (m/z) of ions with very high accuracy. frontiersin.org This high mass accuracy is crucial for determining the elemental composition of the parent ion and its fragments, thereby providing a high degree of confidence in compound identification.

The sensitivity of UPLC-QTOF-MS allows for the detection and quantification of this compound at trace levels. The selectivity is enhanced by the ability to perform tandem mass spectrometry (MS/MS), where a specific parent ion is selected, fragmented, and the resulting fragment ions are analyzed. frontiersin.org This provides structural information that can be used to confirm the identity of the compound and to distinguish it from isomers or other closely related structures.

Below is a hypothetical data table illustrating the type of information that can be obtained from a UPLC-QTOF-MS analysis of this compound.

| Parameter | Value |

| Chromatographic System | |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Retention Time | 5.82 min |

| Mass Spectrometry System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Measured m/z [M+H]⁺ | 152.1434 |

| Calculated m/z [M+H]⁺ (C₁₀H₁₈N) | 152.1439 |

| Mass Accuracy (ppm) | -3.3 |

| Tandem MS (MS/MS) Fragments | |

| Precursor Ion (m/z) | 152.14 |

| Major Fragment Ions (m/z) | 137.12, 110.10, 95.09, 69.07 |

This data is illustrative and represents typical results for a compound of this nature.

Chiral Analytical Techniques for Enantiomeric Purity Determination

This compound possesses a chiral center at the C3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-3,7-Dimethyloct-7-enenitrile and (S)-3,7-Dimethyloct-7-enenitrile. As enantiomers often exhibit different biological activities and sensory properties, the determination of enantiomeric purity is critical in many applications. rotachrom.comnih.gov Chiral chromatography is the most widely used technique for this purpose. gcms.czijcrt.org

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary methods for chiral separations. For a volatile compound like this compound, chiral GC is often the preferred method. chromatographyonline.com This technique utilizes a capillary column coated with a chiral stationary phase (CSP), typically a cyclodextrin (B1172386) derivative. gcms.cz The enantiomers interact differently with the CSP, leading to different retention times and thus their separation.

The choice of the specific cyclodextrin derivative is crucial for achieving optimal separation. Enantioselective GC has been successfully applied to the analysis of structurally similar compounds, such as citronellal (B1669106), demonstrating the feasibility of this approach for this compound. scispace.comresearchgate.net

The enantiomeric excess (e.e.), a measure of the purity of an enantiomer, can be calculated from the peak areas of the two enantiomers in the chromatogram.

The following table provides a hypothetical example of the results from a chiral GC analysis of a sample of this compound.

| Parameter | Value |

| Chromatographic System | |

| Column | Chiral GC Capillary Column (e.g., β-cyclodextrin derivative) |

| Carrier Gas | Helium |

| Temperature Program | Optimized for separation of enantiomers |

| Results | |

| Retention Time of (R)-enantiomer | 15.25 min |

| Peak Area of (R)-enantiomer | 950,000 |

| Retention Time of (S)-enantiomer | 15.78 min |

| Peak Area of (S)-enantiomer | 50,000 |

| Calculated Enantiomeric Excess | |

| Enantiomeric Excess (% e.e.) | 90% (in favor of the R-enantiomer) |

This data is for illustrative purposes and represents a typical outcome of a chiral GC separation.

Theoretical and Computational Chemistry Studies of 3,7 Dimethyloct 7 Enenitrile

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

There are no published studies that have employed quantum chemical calculations, such as Density Functional Theory (DFT), to investigate the electronic structure and reactivity of 3,7-Dimethyloct-7-enenitrile. Such studies would typically provide insights into molecular orbital energies (HOMO-LUMO gap), electron density distribution, and electrostatic potential, which are fundamental to understanding its chemical behavior.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Information regarding molecular dynamics (MD) simulations for the conformational analysis of this compound is not available in the scientific literature. MD simulations would be instrumental in exploring the molecule's flexibility, identifying its most stable conformations, and understanding how it interacts with other molecules in various environments.

Computational Elucidation of Reaction Mechanisms and Transition States

There is a lack of computational studies elucidating the reaction mechanisms and transition states involving this compound. Computational chemistry is a powerful tool for mapping reaction pathways, calculating activation energies, and characterizing the geometry of transition states, but this has not been applied to this specific nitrile.

Predictive Modeling of Spectroscopic Parameters

No research has been found on the predictive modeling of spectroscopic parameters (e.g., NMR, IR, UV-Vis) for this compound. Such predictive models, often based on quantum chemical calculations, are crucial for interpreting experimental spectra and confirming the structure of a compound.

In Silico Design and Virtual Screening of Novel Derivatives

The use of in silico design and virtual screening techniques to explore novel derivatives of this compound has not been reported. These computational approaches are widely used in drug discovery and materials science to identify new molecules with desired properties, but they have not been documented for this compound.

Due to the absence of specific research on this compound, no data tables or detailed research findings can be presented.

Biosynthetic Pathways and Natural Occurrence in Research Contexts

Investigation of Enzymatic Pathways Leading to Terpenoid Nitriles

The biosynthesis of terpenoid nitriles is a multi-step enzymatic cascade that originates from the fundamental building blocks of isoprenoids: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). researchgate.net These five-carbon units are produced through two primary pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol of plants, and the methylerythritol phosphate (B84403) (MEP) pathway, which operates in the plastids. researchgate.net

The synthesis of a C10 monoterpenoid structure, such as that of 3,7-dimethyloct-7-enenitrile, begins with the condensation of IPP and DMAPP to form geranyl diphosphate (GPP). From GPP, a series of modifications, including hydrolysis and oxidation, leads to the formation of terpenoid aldehydes, such as citronellal (B1669106). researchgate.netresearchgate.net

The conversion of these aldehydes to nitriles is a critical step catalyzed by specific enzymes. One well-studied pathway involves the transformation of an aldehyde to an aldoxime, which is then dehydrated to form the nitrile. This dehydration is facilitated by enzymes known as aldoxime dehydratases (Oxd). researchgate.netnih.gov Research has demonstrated the efficacy of these enzymes in converting citronellal oxime into citronellyl nitrile. researchgate.net Another class of enzymes implicated in nitrile biosynthesis is the cytochrome P450 monooxygenases (CYPs), which can catalyze the conversion of amino acid-derived oximes to nitriles. sdu.edu.cn While their direct action on terpenoid oximes is an area of ongoing research, their role in nitrile formation in plants is well-established. sdu.edu.cnnih.gov

A recent biocatalytic process has been developed that utilizes a three-step enzymatic cascade to produce nitriles from carboxylic acids, avoiding the use of toxic cyanides. This process involves the conversion of a carboxylic acid to an aldehyde, which is then transformed into a stable oxime. Finally, an aldoxime dehydratase removes water from the oxime to yield the nitrile. bionity.com

Table 1: Key Enzymes in Terpenoid Nitrile Biosynthesis

| Enzyme Class | Function | Precursor | Product |

|---|---|---|---|

| Terpene Synthase | Formation of terpene backbone | Geranyl Diphosphate | Monoterpenes |

| Dehydrogenase/Reductase | Modification of terpene backbone | Geraniol/Citral | Citronellal |

| Aldoxime Dehydratase (Oxd) | Dehydration of aldoxime | Terpenoid Aldoxime | Terpenoid Nitrile |

Presence and Transformations of Related Nitriles in Biological Systems

While 3,7-dimethyloct-6-enenitrile (citronellyl nitrile) is widely considered a synthetic fragrance ingredient not typically found in nature, a diverse array of other nitrile-containing compounds is naturally present in various biological systems, including plants, bacteria, fungi, and insects. nih.govpu-toyama.ac.jp These natural nitriles play significant roles in metabolic and defense pathways. nih.gov

In plants, nitriles are often associated with defense mechanisms. For instance, cyanogenic glycosides and glucosinolates can release nitriles upon tissue damage, contributing to the plant's chemical defense against herbivores. nih.gov The production of simple nitriles from glucosinolates in Arabidopsis thaliana has been shown to increase in response to herbivory. nih.gov

Microorganisms possess a variety of nitrile-converting enzymes, such as nitrilases, nitrile hydratases, and amidases, which allow them to metabolize nitrile compounds. sci-hub.se These enzymes are of significant interest for their potential applications in biocatalysis and bioremediation. sci-hub.se The widespread presence of aldoxime dehydratase and nitrile-hydrolyzing activities in microorganisms suggests a broad ecological role for nitrile metabolism. pu-toyama.ac.jp

The transformation of nitriles in biological systems can lead to the formation of amides, carboxylic acids, and other compounds, indicating their role as metabolic intermediates. researchgate.net The study of these enzymatic transformations provides insights into the natural cycling of nitrogen and the detoxification of nitrile-containing compounds. nih.gov

Chemoecological Significance of Isoprenoid Nitriles

Isoprenoid nitriles and related compounds play a crucial role in the chemical communication and defense strategies of organisms. In the intricate web of plant-herbivore interactions, these molecules can act as deterrents, toxins, or signaling molecules. researchgate.netnih.gov

The release of volatile nitriles from damaged plant tissues can serve as a direct defense against feeding insects. researchgate.net For example, the formation of simple nitriles in Arabidopsis has been linked to altered feeding behavior and oviposition choices in insects like Pieris rapae. nih.gov The production of these compounds can be induced by herbivory, highlighting their role in inducible plant defense systems. nih.govnih.gov

Beyond direct defense, isoprenoid nitriles can also function as semiochemicals, mediating interactions between different trophic levels. Volatile nitriles released by plants can attract natural enemies of herbivores, an indirect defense mechanism. csic.es This "cry for help" can lead to increased predation or parasitism of the herbivorous insects.

In insects, isoprenoids are fundamental components of pheromones that regulate social behaviors and reproduction. usda.gov While the direct use of isoprenoid nitriles as pheromones is less common than other terpenoid structures, the metabolic pathways that produce these nitriles are closely linked to the biosynthesis of other important signaling molecules. The study of these pathways in insects provides valuable insights into the evolution of chemical communication. usda.gov

Table 2: Chemoecological Roles of Isoprenoid Nitriles

| Organism | Compound Class | Role | Mechanism of Action |

|---|---|---|---|

| Plants (e.g., Brassicaceae) | Glucosinolate-derived nitriles | Direct Defense | Toxin or feeding deterrent to herbivores. nih.gov |

| Plants | Volatile Isoprenoid Nitriles | Indirect Defense | Attractant for predators/parasitoids of herbivores. csic.es |

| Plants | Simple Nitriles | Oviposition Deterrent | Influences egg-laying decisions of insects. nih.gov |

Research Applications and Emerging Potentials in Chemical Science

Utility as a Key Building Block in Complex Organic Synthesis

The nitrile or cyano (-C≡N) group is recognized for its immense importance and versatility in organic synthesis. nih.gov This functional group is characterized by a nucleophilic nitrogen atom, an electrophilic carbon center, and the π-coordinating ability of its triple bond, which together impart unique and diverse reactivity. nih.govresearchgate.net The stability and reactivity of 3,7-Dimethyloct-7-enenitrile make it a valuable precursor for creating a variety of derivatives. chemimpex.com

The nitrile functionality can be transformed into several other important chemical groups, making it a valuable synthetic intermediate. nih.govresearchgate.net Key transformations include:

Reduction to Primary Amines: Using strong reducing agents like lithium aluminum hydride (LiAlH₄), the nitrile group can be reduced to a primary amine (-CH₂NH₂). chemistrysteps.com

Conversion to Aldehydes: Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can convert the nitrile to an aldehyde (-CHO). chemistrysteps.com

Hydrolysis to Carboxylic Acids: The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (-COOH). chemistrysteps.com

Formation of Nitrogen-Containing Heterocycles: The nitrile group can participate in various cycloaddition reactions, serving as a building block for complex nitrogen-containing ring systems. nih.govresearchgate.net

This chemical versatility allows this compound to serve as a starting material for more complex molecules, with potential applications in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com For instance, a related compound, 3,7-dimethyl-3-hydroxy-6-octenenitrile, is noted as a suitable starting material for producing octadienenitrile derivatives. google.com

Role in Fragrance Chemistry Research and Development

This compound is used extensively as a fragrance ingredient in perfumes, cosmetics, and household products like cleaning agents and detergents. foreverest.netsmolecule.comnih.gov It is valued for its characteristic fresh, lemon, and citrus aroma, often with a metallic undertone. foreverest.netsmolecule.com Its good chemical stability and tenacity (long-lastingness) make it a reliable component in various perfumery compositions. thegoodscentscompany.com

The compound is often used as a more stable substitute for citronellal (B1669106), the corresponding aldehyde. foreverest.net The substitution of an aldehyde functional group with a nitrile is a common strategy in fragrance chemistry to enhance stability, particularly in alkaline media like soap, without drastically altering the desired odor profile.

Structure-Odor Relationship (SOR) studies aim to correlate a molecule's chemical structure with its perceived scent. In the case of this compound, the relationship between the nitrile group and the parent aldehyde (citronellal) is a key area of investigation. While citronellal has a strong lemongrass scent, the corresponding nitrile retains the citrus character but often introduces a distinct metallic note. This aldehyde-to-nitrile substitution is a well-known tool for modifying odor quality and chemical stability.

Chirality also plays a crucial role in the odor profile of citronellyl derivatives. Studies on the enantiomers of related compounds have shown that different stereoisomers can possess distinct odors. This highlights the high degree of specificity in the interactions between odorant molecules and olfactory receptors in the nose.

Potential in Agrochemical Research: Fungicidal and Related Biological Activities of Derivatives

While specific studies focusing on the fungicidal activity of this compound derivatives are not widely documented, the broader chemical classes to which it belongs—monoterpenoids and nitriles—are subjects of significant interest in agrochemical research. mdpi.comalzchem.comnih.gov

Monoterpenoids, as a group, are known to possess a wide range of biological activities, including insecticidal and antimicrobial properties. mdpi.comnih.gov Their natural origin and diverse structures make them valuable scaffolds for developing new, potentially more environmentally friendly biopesticides. researchgate.net Likewise, various nitrile-containing compounds are used as intermediates or active ingredients in fungicides, herbicides, and insecticides. alzchem.com For example, certain glucosinolate-derived nitriles have demonstrated antifungal activity and can act synergistically with other compounds to inhibit fungal growth. nih.gov The presence of both a monoterpene backbone and a nitrile functional group suggests that derivatives of this compound could be promising candidates for agrochemical development. chemimpex.com

The synthesis of new agrochemicals often relies on the modification of existing molecular scaffolds to enhance biological activity and optimize properties. mdpi.com Monoterpenes are considered ideal precursors for these synthetic endeavors due to their structural complexity and inherent bioactivity. mdpi.com Research in this area focuses on creating derivatives that can target specific biological pathways in pests or pathogens. For example, studies have produced various monoterpenoid derivatives with demonstrated insecticidal and antifungal effects. nih.govnih.govmdpi.comjuniperpublishers.com The chemical reactivity of the nitrile group in this compound provides a handle for attaching other functional groups, potentially leading to the discovery of novel octene derivatives with useful biological activities for crop protection.

Structure-Activity Relationship (SAR) studies are crucial for optimizing the efficacy of potential agrochemicals. By systematically modifying a lead compound's structure and assessing the impact on its biological activity, researchers can identify the key molecular features required for potency. nih.gov

For monoterpenoid-based agrochemicals, SAR studies have revealed important trends. For instance, preliminary analysis of insecticidal monoterpenoids suggests that the presence of a carbonyl group conjugated with double bonds in a cyclic structure is important for activity. nih.gov Other studies have identified molecular properties such as electronic charge distribution, hydrophobicity (log P value), and molecular stability as being strongly correlated with the insecticidal activity of monoterpenoids. nih.govacs.org While these studies did not specifically test this compound derivatives, the principles derived from them provide a rational basis for the future design and synthesis of novel agrochemical candidates based on its octene scaffold.

Table 1: Key Principles from Structure-Activity Relationship (SAR) Studies on Related Agrochemical Scaffolds.

Environmental Fate and Transformation Studies in Model Systems

The microbial degradation of nitriles in the environment is known to proceed via two primary enzymatic routes:

Nitrilase Pathway: A single-step enzymatic hydrolysis where a nitrilase enzyme converts the nitrile directly into the corresponding carboxylic acid and ammonia (B1221849). frontiersin.orgresearchgate.net

Nitrile Hydratase/Amidase Pathway: A two-step process where a nitrile hydratase first converts the nitrile to an amide intermediate. Subsequently, an amidase hydrolyzes the amide to the carboxylic acid and ammonia. frontiersin.orgresearchgate.net

While many microorganisms possess these enzymatic systems for detoxifying and metabolizing nitriles, the specific structure of a compound influences its susceptibility to degradation. frontiersin.org The classification of this compound as "not readily biodegradable" suggests that its degradation in standard environmental models may be slow, leading to potential persistence in aquatic systems. chemtexusa.com

Table 2: General Microbial Degradation Pathways for Nitrile Compounds.

Phototransformation and Biodegradation Pathways in Experimental Environments

The environmental fate of this compound, a compound with applications in various chemical syntheses, is determined by its susceptibility to phototransformation and biodegradation. While specific experimental studies on this particular nitrile are limited, an understanding of its potential degradation pathways can be inferred from research on structurally similar unsaturated aliphatic nitriles and terpene-like compounds.

Phototransformation Pathways

The phototransformation of this compound is anticipated to be influenced by its α,β-unsaturated nitrile functionality. Direct irradiation, particularly with ultraviolet light, can induce several photochemical reactions. Research on other α,β-unsaturated nitriles suggests that E/Z isomerization around the carbon-carbon double bond is a common process upon triplet excitation. Furthermore, singlet excitation has been shown to lead to cycloaddition reactions. rsc.org

In experimental settings, direct irradiation of α,β-unsaturated nitriles has been observed to result in the formation of cyclobutane (B1203170) dimers. The specific products formed are dependent on the wavelength of irradiation and the presence of photosensitizers. For instance, the irradiation of an α,β-unsaturated γ,δ-epoxy nitrile with 254 nm light led to the formation of products arising from a carbonyl ylide or a carbene intermediate, while triplet-sensitized reactions were not observed. rsc.org While this compound lacks an epoxy group, this highlights the potential for complex intramolecular rearrangements under photochemical conditions.

The presence of the nitrile group can also influence the photochemical reactivity. Photoinduced reactions of polycyanoaromatic compounds with aliphatic nitriles have demonstrated the potential for substitution reactions, although this is more characteristic of aromatic systems. rsc.org For an aliphatic nitrile like this compound, the primary photochemical pathways are more likely to involve the unsaturated hydrocarbon chain.

A summary of potential phototransformation reactions is presented in the table below.

| Reaction Type | Description | Potential Products |

| E/Z Isomerization | Reversible conversion between geometric isomers around the C7=C8 double bond. | (E)-3,7-Dimethyloct-7-enenitrile |

| Cycloaddition | [2+2] cycloaddition between two molecules of the nitrile. | Cyclobutane dimers |

| Intramolecular Rearrangement | Complex rearrangements initiated by photoexcitation. | Various isomeric products |

This table represents potential pathways based on the photochemistry of analogous compounds and has not been experimentally verified for this compound.

Biodegradation Pathways

The biodegradation of nitriles in experimental environments is predominantly a microbial process, driven by specific enzymatic pathways. Microorganisms can utilize nitriles as a source of carbon and nitrogen. nih.gov The primary mechanism for nitrile degradation involves enzymatic hydrolysis of the cyano group. Two main enzymatic pathways are recognized for this transformation. elsevierpure.com

The first pathway involves the enzyme nitrilase , which catalyzes the direct hydrolysis of a nitrile to the corresponding carboxylic acid and ammonia. The second pathway is a two-step process involving nitrile hydratase , which first hydrates the nitrile to an amide, followed by the action of an amidase to produce the carboxylic acid and ammonia. Rhodococcus species are among the bacteria known to effectively degrade nitriles via these pathways. researchgate.net

Given the structure of this compound, it is plausible that microorganisms possessing these enzymes could initiate its degradation. The expected initial products would be 3,7-dimethyloct-7-enoic acid or 3,7-dimethyloct-7-enamide.

Furthermore, the terpene-like structure of the molecule suggests that subsequent degradation could proceed via pathways known for monoterpene metabolism. Microorganisms, including various bacteria and fungi, are capable of oxidizing terpene hydrocarbons. nih.govnih.govmdpi.com These transformations often involve hydroxylation of the double bond to form diols, followed by further oxidation and ring cleavage (if applicable). For an acyclic structure like this compound, oxidation of the terminal double bond could lead to the formation of a diol, which can then be further metabolized.

The potential biodegradation products are detailed in the table below.

| Enzyme/Process | Intermediate Product | Final Product (of initial transformation) |

| Nitrilase | - | 3,7-Dimethyloct-7-enoic acid + Ammonia |

| Nitrile Hydratase | 3,7-Dimethyloct-7-enamide | - |

| Amidase | - | 3,7-Dimethyloct-7-enoic acid + Ammonia |

| Monooxygenase (on alkene) | Epoxide | 3,7-Dimethyloct-7-ene-1,2-diol |

This table outlines inferred biodegradation pathways based on established microbial metabolism of nitriles and terpenes. Specific experimental validation for this compound is required.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.